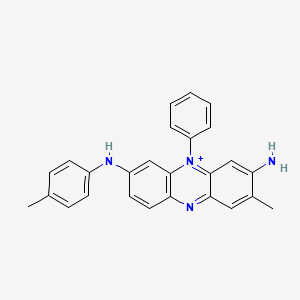
mauveine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mauveine A is an organic cation consisting of 7-(4-methylanilino)phenazine carrying additional methyl, amino and phenyl substituents at positions 2, 3 and 5 respectively. One of four components of mauvaine, a syntheteic violet-coloured dye. It has a role as a histological dye. It is a member of phenazines and an organic cation.
Wissenschaftliche Forschungsanwendungen
Historical Synthesis and Composition
Mauveine A, an iconic dye first synthesized in 1856, continues to be an area of scientific interest, particularly in understanding its original synthesis and composition. Cova et al. (2017) detailed the historical synthesis procedure of mauveine, emphasizing the use of aniline, p-toluidine, and o-toluidine in specific ratios (Cova, Pais, & Seixas de Melo, 2017). Sousa et al. (2008) analyzed various historic mauve samples, revealing that Perkin's mauveine is a complex mixture of methyl derivatives with a phenazinium core, challenging the general understanding of mauveine's composition (Sousa, Melo, Parola, Morris, Rzepa, & Seixas de Melo, 2008).
Identification in Historic Items
Mauveine's historical significance extends to its presence in Victorian postage stamps and other artifacts. Oliveira et al. (2014) found evidence of mauveine made by both Perkin's and Caro's synthesis in UK Victorian postage stamps (Oliveira, Dias, Douglas, & Seixas de Melo, 2014).
Modern Synthesis and Variants
Research by Plater (2015) explored synthetic derivatives of mauveine and its preparation, suggesting an improved route that closely matches the composition of museum-archived samples (Plater, 2015). Further, the study of Raman and Surface-Enhanced Raman Spectroscopy (SERS) by Cañamares and Lombardi (2015) on mauve and its components, including mauveine A, provided insights into its adsorption mechanism on Ag nanoparticles (Cañamares & Lombardi, 2015).
Analytical Studies
Recent analytical studies, such as the work of Plater and Raab (2019), have focused on the liquid chromatography-mass spectrometry analysis of mauveine, comparing the composition of modern mauveines with historical samples (Plater & Raab, 2019). Additionally, Galasso (2008) utilized Density Functional Theory (DFT) to study the equilibrium structure and electronic absorption spectra of mauveines, contributing to a deeper understanding of their molecular framework (Galasso, 2008).
Eigenschaften
Produktname |
mauveine A |
|---|---|
Molekularformel |
C26H23N4+ |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-methyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C26H22N4/c1-17-8-10-19(11-9-17)28-20-12-13-23-25(15-20)30(21-6-4-3-5-7-21)26-16-22(27)18(2)14-24(26)29-23/h3-16H,1-2H3,(H2,27,28)/p+1 |
InChI-Schlüssel |
YXFYAGMZSWNKGA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



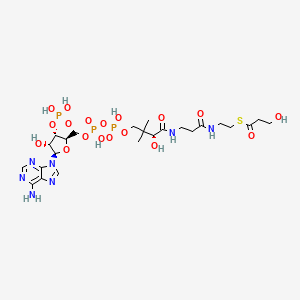

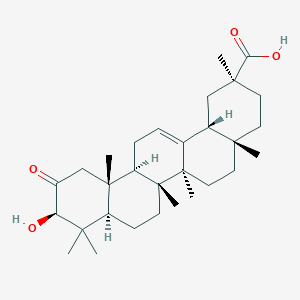



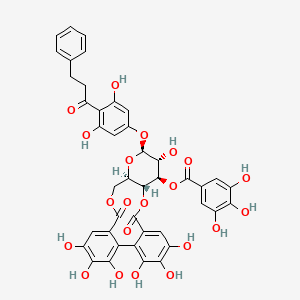
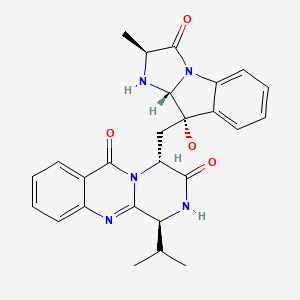
![Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B1247018.png)

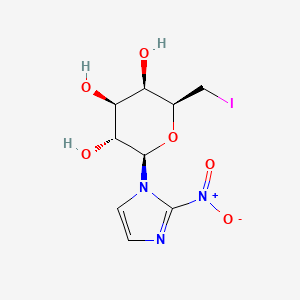
![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
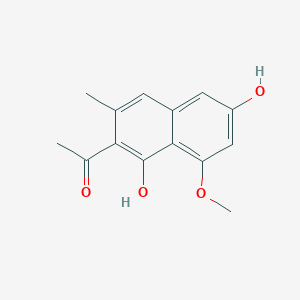
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)